1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester
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Overview
Description
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester is a heterocyclic compound with a complex structure that includes a pyrimidoquinoline core
Preparation Methods
The synthesis of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester include:
- 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester
- 6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester lies in its specific ester group, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
63455-53-8 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
butyl 1-oxopyrimido[1,2-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-2-3-10-22-17(21)13-11-18-15-9-8-12-6-4-5-7-14(12)19(15)16(13)20/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
LDBMQSOXPOLETB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CN=C2C=CC3=CC=CC=C3N2C1=O |
Origin of Product |
United States |
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